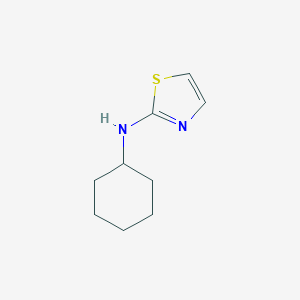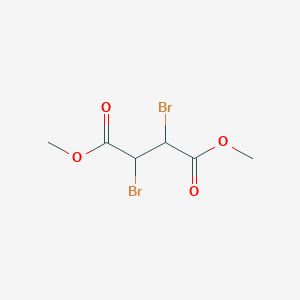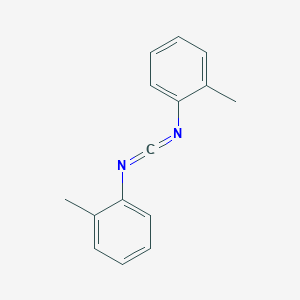
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine: is a compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-(2-bromoethyl)pyrrolidine, which reacts with hydroxylamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They are being investigated for their ability to modulate various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also act as a ligand, binding to receptors and altering their signaling pathways .
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: This compound contains a pyrimidine ring instead of a hydroxylamine group and has different biological activities.
1-(2-Pyrrolidin-1-yl-ethyl)pyrrolidine: This compound features two pyrrolidine rings and exhibits distinct chemical properties.
Uniqueness: O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
1123-05-3 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
O-(2-pyrrolidin-1-ylethyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-9-6-5-8-3-1-2-4-8/h1-7H2 |
InChI Key |
PYXHZSPWJIANNK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCON |
Canonical SMILES |
C1CCN(C1)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


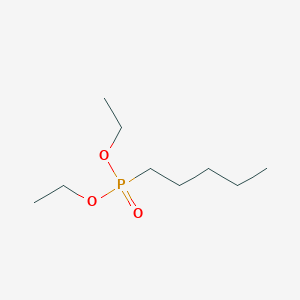
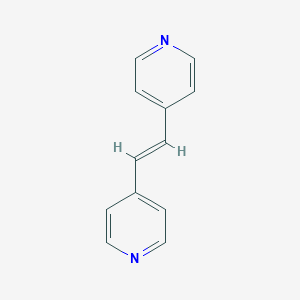


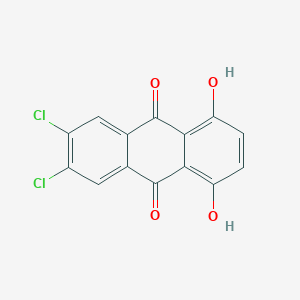
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
